CDK4 Inhibition: Arcyriaflavin C Displays 16‑ to 167‑Fold Superior Potency over Staurosporine
Arcyriaflavin C inhibits CDK4 with an IC₅₀ of 60–190 nM , whereas the pan‑kinase inhibitor staurosporine inhibits CDK4/cyclin D with an IC₅₀ of 3,000–10,000 nM (3–10 µM) . This represents a 16‑ to 167‑fold gain in potency for arcyriaflavin C. The CDK4‑directed activity of arcyriaflavin C thus provides a much wider selectivity window for interrogating CDK4‑dependent processes without the confounding pan‑kinase effects observed with staurosporine.
| Evidence Dimension | CDK4/cyclin D inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Arcyriaflavin C: IC₅₀ = 60–190 nM |
| Comparator Or Baseline | Staurosporine: IC₅₀ = 3,000–10,000 nM |
| Quantified Difference | Arcyriaflavin C is 16‑ to 167‑fold more potent |
| Conditions | In vitro kinase activity assays (ATP‑competitive format); exact ATP concentrations vary by study. |
Why This Matters
A procurement decision that overlooks this potency gap risks introducing a tool compound with insufficient CDK4 engagement in cellular models at concentrations that already induce pleiotropic kinase inhibition.
